3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
CAS No.:
Cat. No.: VC16369622
Molecular Formula: C11H18N2O3S2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O3S2 |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 3-methyl-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide |
| Standard InChI | InChI=1S/C11H18N2O3S2/c1-7(2)4-10(14)12-11-13(3)8-5-18(15,16)6-9(8)17-11/h7-9H,4-6H2,1-3H3 |
| Standard InChI Key | AHNIZUSHFVCXAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₃S₂ |
| Molecular Weight | 290.4 g/mol |
| Sulfur Content | 22.1% |
| Topological Polar Surface Area | 98.7 Ų (estimated) |
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic transformations, leveraging advanced techniques to optimize yield and purity.
Core Ring Formation
The tetrahydrothieno[3,4-d]thiazole scaffold is constructed via cyclocondensation of thiourea derivatives with α-haloketones. Microwave-assisted synthesis or continuous flow reactors are employed to enhance reaction efficiency. Sulfonation at position 5 is achieved using hydrogen peroxide under acidic conditions, yielding the 5,5-dioxide moiety.
Amidation and Stereochemical Control
The butanamide side chain is introduced via nucleophilic acyl substitution, with stereoselective Z-configuration stabilization achieved through steric hindrance from the methyl substituent. Key reagents include:
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Activating Agents: Thionyl chloride (SOCl₂) for carboxylate activation.
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Catalysts: Triethylamine (TEA) to neutralize HCl byproducts .
Table 2: Representative Synthetic Conditions
| Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | EtOH, 80°C, 6 h | 65–70% |
| Sulfonation | H₂O₂ (30%), H₂SO₄, 50°C, 2 h | 85% |
| Amidation | TEA, DCM, rt, 12 h | 78% |
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary assays indicate broad-spectrum antimicrobial effects, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The sulfone group enhances membrane permeability by interacting with bacterial phospholipid headgroups .
Cholinesterase Inhibition
Molecular docking predicts strong binding to BChE (ΔG = −9.2 kcal/mol), with the sulfone group forming hydrogen bonds to Ser198 and His438 residues . This suggests utility in Alzheimer’s disease management, though in vitro validation is pending.
Computational and Structural Insights
Density functional theory (DFT) calculations reveal:
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HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on sulfone oxygens, favoring protein interactions .
Figure 1: Molecular Docking Pose with BChE
(Note: Imaginary depiction based on )
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Sulfone oxygens → Hydrogen bonds with Ser198.
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Thiazole nitrogen → π-π stacking with Trp82.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Thiazole Derivatives
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Target Compound | BChE (predicted) | ~5 µM |
| 7b | HepG-2 | 1.61 µg/mL |
| Allyl-thienobenzotriazole | BChE | 2.3 µM |
Key trends:
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Electron-Donating Groups: Methyl substituents enhance activity by 30–40% compared to halogens .
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Ring Fusion: Bicyclic systems (e.g., thieno-thiazole) improve target selectivity over monocyclic analogs .
Future Research Directions
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Stereochemical Optimization: Investigate E/Z isomer impacts on bioavailability.
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In Vivo Toxicity Profiling: Assess hepatotoxicity and CNS penetration.
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Formulation Development: Explore nanoparticle encapsulation to enhance solubility (logP = 1.8).
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Target Validation: Confirm BChE inhibition via enzyme kinetics assays.
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